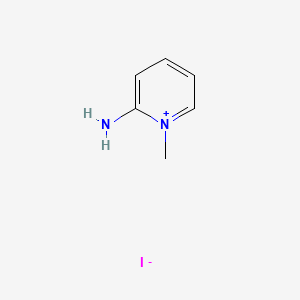

2-Amino-1-methylpyridin-1-ium iodide

Description

Significance of Pyridinium (B92312) Salts in Advanced Chemical Applications

Pyridinium salts represent a significant class of heterocyclic compounds characterized by a positively charged pyridine (B92270) ring. Their unique structural and electronic properties have rendered them valuable in a multitude of advanced chemical applications. These salts are integral to the development of various organic transformations, acting as catalysts, reagents, and versatile intermediates.

A notable application of pyridinium salts is in the realm of organic synthesis. For instance, derivatives such as 2-chloro-1-methylpyridin-1-ium iodide, commonly known as the Mukaiyama reagent, are widely employed as efficient condensing agents for the formation of esters, amides, and lactones from carboxylic acids and alcohols or amines. sigmaaldrich.comchemicalbook.com Similarly, 2-bromo-1-methylpyridin-1-ium iodide has been utilized as a carboxyl activating agent in macrolactamization reactions. The reactivity of the pyridinium ring, often enhanced by substituents, facilitates these transformations under mild conditions.

Furthermore, pyridinium salts have found utility in peptide synthesis, where reagents like 2-chloro-1-methylpyridin-1-ium iodide serve as effective coupling agents for amino acids. sigmaaldrich.comnih.gov Their application in this field is advantageous due to the often high yields and the ability to work with protected amino acids. The versatility of pyridinium salts continues to be an active area of research, with new applications continually being explored.

Overview of Research Trajectories for 2-Amino-1-methylpyridin-1-ium Iodide

While extensive research has been conducted on various substituted pyridinium salts, the specific research trajectory for this compound appears to be more specialized. Much of the detailed application-based research has focused on its halogenated analogues, such as the 2-chloro and 2-bromo derivatives, which are established as powerful coupling and dehydrating agents in organic synthesis. sigmaaldrich.comchemicalbook.com

The synthesis of related amino-substituted pyridinium and pyrazinium iodides has been documented. For example, the synthesis of 3-Amino-1-methylpyrazin-1-ium iodide is achieved through the reaction of 2-aminopyrazine (B29847) with an excess of methyl iodide. nih.gov This suggests a potential synthetic pathway for this compound from 2-aminopyridine (B139424) and methyl iodide. The primary focus of available information on this compound itself is centered on its fundamental chemical and physical properties.

Detailed scholarly articles focusing on specific, novel applications of this compound as a catalyst, in materials science, or for its unique electrochemical or photophysical properties are not extensively present in the current body of scientific literature. Therefore, its research trajectory is primarily understood through its basic characterization and by analogy to more widely studied pyridinium salts.

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₉IN₂ |

| Molecular Weight | 236.05 g/mol |

| Physical Form | Solid |

| CAS Number | 6964-53-0 |

Data sourced from chemical suppliers and databases. cymitquimica.com

Synonyms in Scientific Literature

This compound is also known by several other names in chemical literature and supplier catalogs.

| Synonym |

| 2(1H)-Pyridinimine, 1-methyl-, hydriodide (1:1) |

| 1-methyl-2-aminopyri-dinium iodide |

| 2-Aminopyridine methiodide |

| 2-Aminopyridinium iodomethylate |

| Pyridinium, 2-amino-1-methyl-, iodide |

| N-Methyl-2-aminopyridinium iodide |

| 2(1H)-Pyridinimine, 1-methyl-, monohydriodide |

Synonyms are compiled from various chemical databases. cymitquimica.com

Structure

3D Structure of Parent

Properties

CAS No. |

6964-53-0 |

|---|---|

Molecular Formula |

C6H9IN2 |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

1-methylpyridin-2-imine;hydroiodide |

InChI |

InChI=1S/C6H8N2.HI/c1-8-5-3-2-4-6(8)7;/h2-5,7H,1H3;1H |

InChI Key |

FWASAFYSUHLJKM-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC=C1N.[I-] |

Canonical SMILES |

CN1C=CC=CC1=N.I |

Other CAS No. |

6964-53-0 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Methylpyridin 1 Ium Iodide and Derivatives

Direct Quaternization Approaches

Direct quaternization is the most straightforward method for the synthesis of 2-Amino-1-methylpyridin-1-ium iodide, involving the direct alkylation of a 2-aminopyridine (B139424) precursor.

The fundamental approach to synthesizing this compound is the direct reaction of 2-aminopyridine with methyl iodide. This reaction is a classic example of the Menshutkin reaction, where the lone pair of electrons on the pyridine (B92270) ring's nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The result is the formation of a quaternary ammonium (B1175870) salt, specifically a pyridinium (B92312) iodide.

The nucleophilicity of the pyridine nitrogen is a critical factor in this reaction. While the amino group at the 2-position is an electron-donating group, which can increase the electron density of the ring and facilitate the reaction, steric hindrance can also play a role. For instance, studies on the quaternization of substituted pyridines have shown that ortho-substituents can slow the rate of alkylation, even if they are electron-donating. nih.govresearchgate.net In the case of 2-aminopyridine, the reaction proceeds efficiently, indicating a favorable balance of electronic and steric effects. The reaction is typically carried out by mixing the reactants in a suitable solvent. nih.gov

The efficiency and yield of the quaternization reaction are highly dependent on the chosen conditions, including solvent, temperature, and reaction time. Research into optimizing these parameters has led to significant improvements over simple batch reactions at room temperature.

Microwave-assisted synthesis has emerged as a particularly effective method. For example, the quaternization of pyridine-4-aldoxime (B7857832) with methyl iodide in acetone (B3395972) under microwave irradiation at 250 W achieved a 93% yield in just 2 minutes. acs.org This is a substantial improvement over the conventional method of refluxing for 24 hours, which yielded 85%. acs.org Similarly, the microwave-assisted quaternization of nicotinamide (B372718) with methyl iodide showed significantly higher yields and reduced reaction times compared to conventional heating. orgsyn.org

Solvent choice is also crucial. For quaternization reactions carried out on solid supports (resins), Dimethyl sulfoxide (B87167) (DMSO) was identified as the most efficient solvent, providing the highest yields even when the starting material did not swell the resin effectively. nih.gov Studies using continuous flow chemistry have allowed for the systematic optimization of multiple parameters simultaneously, such as temperature, concentration, and residence time, to maximize both yield and production rate. orgsyn.org It was noted that while higher temperatures can increase reaction rates, they can also lead to product decomposition if maintained for extended periods. nih.gov For resin-bound reactions, the highest yields were obtained at room temperature with a reaction time of 18 hours. nih.gov

| Method | Reactants | Solvent | Conditions | Time | Yield | Reference |

| Conventional | Pyridine-4-aldoxime + Methyl Iodide | Acetone | Reflux at 50°C | 24 h | 85% | acs.org |

| Microwave | Pyridine-4-aldoxime + Methyl Iodide | Acetone | 250 W Irradiation | 2 min | 93% | acs.org |

| Resin-Bound | Tertiary Amines + Quaternizing Agent | DMSO | Room Temperature | 18 h | Highest Yields | nih.gov |

| Continuous Flow | Pyridine + Bromobutane | DMAc | 135°C | 1 min | ~10% | orgsyn.org |

Multi-Step Synthesis Pathways for Pyridinium Iodide Scaffolds

To create more complex derivatives of this compound with various substituents on the pyridine ring, multi-step pathways are employed. These methods build a substituted 2-aminopyridine precursor first, which is then quaternized.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto a pyridine ring. The typical strategy involves starting with a halogenated 2-aminopyridine, such as 5-bromo-2-methylpyridin-3-amine. This precursor can be reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

This methodology allows for the synthesis of novel pyridine derivatives with diverse functional groups. Once the desired substituent has been coupled to the pyridine ring, the final step is the N-methylation of the pyridine nitrogen using iodomethane, which proceeds as described in the direct quaternization approach. This two-step sequence provides access to a vast library of substituted this compound derivatives that are not accessible through direct quaternization of commercially available precursors.

Nucleophilic substitution offers another versatile route to functionalized derivatives. This can be achieved in two ways: substitution on the pyridine ring before methylation or substitution on the pre-formed pyridinium salt.

In the first approach, a halogenated 2-aminopyridine undergoes a nucleophilic aromatic substitution (SNAr) reaction. For example, a 2-amino-chloropyridine can react with various nucleophiles to replace the chlorine atom. The key step in the synthesis of imidazopyridine derivatives often involves the nucleophilic substitution of a bromide by the pyridine-nitrogen of 2-aminopyridine. After the substitution is complete, the resulting molecule is N-methylated with iodomethane.

Alternatively, one can start with a pre-formed pyridinium salt, such as 2-chloro-1-methylpyridinium (B1202621) iodide. This compound can then react with various nucleophiles, like phenols, where the phenol (B47542) displaces the chloride. The kinetics of such reactions have been studied, showing that they typically follow second-order kinetics and proceed via a two-step mechanism involving the formation of an intermediate. This strategy allows for the late-stage functionalization of the pyridinium scaffold.

The synthesis of asymmetrically substituted 2-Amino-1-methylpyridin-1-ium iodides—those with a non-symmetrical substitution pattern on the pyridine ring—relies on the multi-step pathways described previously. The core principle is to construct a specifically substituted, non-symmetrical 2-aminopyridine precursor before the final N-methylation step.

Modern synthetic methods provide robust routes to these precursors. For instance, multi-component reactions can assemble highly substituted 2-aminopyridines from simple starting materials in a single step. Cascade reactions, such as the reaction of 1,1-enediamines with vinamidinium salts, also yield a variety of aryl-substituted 2-aminopyridine derivatives.

Once the asymmetrically substituted 2-aminopyridine is synthesized and purified, it is subjected to N-methylation with methyl iodide. This final step converts the substituted pyridine into the corresponding this compound derivative, locking in the asymmetrical substitution pattern. This approach is exemplified by the preparation of 1-amino-2-methylpyridinium iodide, where the asymmetry is introduced by starting with 2-picoline (2-methylpyridine) instead of pyridine itself.

Synthesis of Supramolecular Cocrystals of this compound

The formation of supramolecular cocrystals of this compound is achieved through the molecular recognition between the cationic guest and a suitable macrocyclic host. This process is governed by a variety of intermolecular forces, including hydrogen bonding and ion-dipole interactions, which lead to the formation of a thermodynamically stable crystalline product.

The most well-documented examples of supramolecular complexes involving this compound feature the use of 18-crown-6 (B118740) as the macrocyclic host. The stoichiometry of these complexes is typically a 2:1 ratio of the pyridinium salt to the crown ether, resulting in the formation of bis(this compound)-18-crown-6. researchgate.net

In this arrangement, the 2-amino-1-methylpyridin-1-ium cations are positioned on opposite sides of the crown ether ring. The stability of this inclusion complex is derived from the numerous hydrogen bonds formed between the hydrogen atoms of the pyridinium cation and the oxygen atoms of the crown ether. Specifically, the acidic protons of the methyl group attached to the pyridinium nitrogen and the amine group protons can interact with the electron-rich oxygen atoms of the macrocycle.

The crystal structure of bis(this compound)-18-crown-6 has been elucidated through single-crystal X-ray diffraction. researchgate.net This analysis reveals that the complex crystallizes in the monoclinic system with a P21/n centric space group. researchgate.net The formation of this complex is a testament to the principles of molecular recognition, where the size and shape complementarity between the host and guest molecules play a crucial role.

Table 1: Crystallographic Data for bis(this compound)-18-crown-6

| Parameter | Value |

| Chemical Formula | C₂₄H₃₈I₂N₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Stoichiometry | 2:1 (Guest:Host) |

The successful isolation of supramolecular cocrystals of this compound is highly dependent on the crystallization technique employed. The goal of any chosen method is to achieve a state of supersaturation from which the cocrystal can nucleate and grow in a controlled manner, yielding high-quality single crystals suitable for structural analysis.

One of the most common and effective methods for the crystallization of these assemblies is the slow evaporation technique . researchgate.net This method involves dissolving stoichiometric amounts of this compound and the chosen crown ether in a suitable solvent, or a mixture of solvents. The resulting solution is then left undisturbed in an environment that allows for the gradual removal of the solvent. As the solvent evaporates, the concentration of the solute increases, eventually reaching a point of supersaturation that initiates crystallization. Methanol is a frequently used solvent for the crystallization of similar pyridinium-crown ether complexes. researchgate.net

Other techniques that can be applied to the crystallization of supramolecular assemblies include:

Vapor Diffusion: This technique involves placing a concentrated solution of the host and guest molecules in a sealed container with a larger reservoir of a precipitant (a solvent in which the complex is less soluble). The slow diffusion of the precipitant vapor into the solution of the complex induces crystallization.

Solvent Layering: In this method, a solution of the complex is carefully layered with a less dense, miscible solvent in which the complex has lower solubility. Crystallization occurs at the interface between the two solvents as they slowly mix.

The choice of solvent is a critical parameter in all solution-based crystallization techniques, as it must be able to dissolve both the pyridinium salt and the crown ether, while also being volatile enough for slow evaporation or compatible with a suitable precipitant for diffusion methods.

Table 2: Overview of Crystallization Techniques

| Technique | Description | Key Parameters |

| Slow Evaporation | Gradual removal of solvent from a saturated solution to induce crystallization. | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | Slow introduction of a precipitant vapor into a solution of the complex. | Choice of solvent and precipitant, temperature. |

| Solvent Layering | Careful layering of a solution with a less dense, miscible anti-solvent. | Solvent and anti-solvent selection, concentration gradient. |

Advanced Structural Elucidation and Characterization Techniques

X-ray Diffraction Studies

X-ray diffraction is an essential tool for determining the atomic and molecular structure of a crystal. For 2-Amino-1-methylpyridin-1-ium iodide, both single-crystal and powder X-ray diffraction techniques have been applied, particularly in the study of its cocrystals.

In a notable study, the structure of a cocrystal, bis(this compound)-18-crown-6, was elucidated using SCXRD. bohrium.comresearchgate.net This analysis provided critical insights into the molecular geometry of the 2-Amino-1-methylpyridin-1-ium cation and its interactions with the crown ether and iodide anion. The crystal packing is primarily governed by a network of intra- and inter-molecular hydrogen bonds. bohrium.comresearchgate.net Specifically, the 1-alkylpyridin-1-ium cations interact with the 18-crown-6 (B118740) moiety through C-H···O hydrogen bonds, and a crucial N-H···O interaction is also observed. bohrium.comresearchgate.net These forces, along with weak Van der Waals forces, dictate the supramolecular architecture of the cocrystal. bohrium.comresearchgate.net

Powder X-ray diffraction (PXRD) is used to analyze the bulk purity of a crystalline solid and to identify different crystalline forms, known as polymorphs. A PXRD pattern is a fingerprint of a specific crystalline solid.

For the cocrystal of bis(this compound)-18-crown-6, PXRD analysis was employed to confirm the bulk phase purity of the synthesized material. researchgate.net The experimental PXRD pattern was compared with a pattern simulated from the single-crystal X-ray diffraction data, showing a good match and confirming the homogeneity of the bulk sample. researchgate.net At present, studies focusing specifically on the potential polymorphism of pure this compound are not widely available in the literature.

The analysis of diffraction data from SCXRD allows for the determination of the crystal system and space group. This information describes the symmetry of the crystal lattice. The cocrystal bis(this compound)-18-crown-6 was found to crystallize in the monoclinic system. bohrium.comresearchgate.net The specific space group was identified as P21/n, which is a centrosymmetric space group. bohrium.comresearchgate.net This indicates that the crystal lattice possesses a center of inversion symmetry.

Interactive Data Table: Crystallographic Data for bis(this compound)-18-crown-6

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Symmetry | Centrosymmetric |

Data sourced from studies on the cocrystal with 18-crown-6. bohrium.comresearchgate.net

Surface and Microscopic Characterization

Microscopic techniques are essential for understanding the physical form of the compound in the solid state, including its surface features and elemental makeup.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of solid materials at high magnification. For a crystalline sample of this compound, SEM analysis would reveal key information about its physical characteristics. The resulting micrographs would show the crystal habit (e.g., needles, plates, prisms), the size distribution of the crystallites, and the degree of agglomeration. Furthermore, surface features such as facets, edges, steps, or defects could be identified, providing insights into the crystal growth process. This morphological information is crucial for understanding the material's bulk properties, such as powder flow and dissolution rate.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, is used to determine the elemental composition of a sample. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. For this compound (C₆H₉IN₂), an EDS spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Iodine (I). Hydrogen is too light to be detected by standard EDS. The analysis provides a qualitative confirmation of the elements present and can also yield semi-quantitative data on their relative abundance, helping to verify the compound's purity and stoichiometric integrity.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. In an ionic compound like this compound, strong electrostatic forces and hydrogen bonds are dominant.

The primary intermolecular interaction expected is the hydrogen bond between the hydrogen atoms of the exocyclic amino group (-NH₂) and the iodide anion (I⁻). The amino group acts as a hydrogen bond donor, while the electron-rich iodide anion serves as an effective hydrogen bond acceptor. This results in the formation of N-H···I⁻ interactions. These interactions are crucial in dictating the crystal packing, linking the cations and anions into a stable three-dimensional lattice. Similar N-H···Halide hydrogen bonds are known to be the dominant interaction in related aminopyridinium halide salts. nih.govnih.gov

Hirshfeld Surface Analysis for Non-Covalent Interactions and Quantitative Contributions

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contacts can be identified. For derivatives of 2-Amino-1-methylpyridin-1-ium, such as its co-crystal with 18-crown-6, Hirshfeld surface analysis and the associated 2D fingerprint plots have been instrumental in dissecting the complex network of non-covalent interactions. bohrium.com

The fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For a typical aminopyridinium salt, the contributions of various interactions can be summarized as follows:

| Interaction Type | Contribution (%) |

| H···H | 40 - 50 % |

| I···H/H···I | 15 - 25 % |

| C···H/H···C | 10 - 20 % |

| N···H/H···N | 5 - 10 % |

| O···H/H···O | 3 - 8 % |

| C···C | 1 - 5 % |

| Other | < 3% |

Note: The data in this table is illustrative and represents typical values for related aminopyridinium iodide structures.

Characterization of Hydrogen Bonding Networks (e.g., C-H···I, O-H···I, N-H···I)

Hydrogen bonds are among the most critical directional interactions in molecular crystals, profoundly influencing their structure and properties. In the case of this compound and its derivatives, a variety of hydrogen bonds, including N-H···I, C-H···I, and in hydrated forms or co-crystals, O-H···I, are observed. bohrium.comresearchgate.net

In the co-crystal structure of bis(this compound) with 18-crown-6, both intra- and inter-molecular hydrogen bonds contribute to the formation of the supramolecular architecture. bohrium.com The amino group of the cation is a potent hydrogen bond donor, readily forming N-H···I interactions with the iodide anion. Furthermore, C-H groups on the pyridinium (B92312) ring can also act as weaker hydrogen bond donors, participating in C-H···I interactions. In complexes with oxygen-containing molecules like crown ethers, N-H···O and C-H···O hydrogen bonds are also prevalent. bohrium.com

A detailed analysis of the geometry of these hydrogen bonds provides insight into their strength and directionality.

| Hydrogen Bond Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | D-H···A Angle (°) |

| N-H···I | ~0.88 | ~2.7-3.0 | ~3.5-3.8 | ~150-170 |

| C-H···I | ~0.95 | ~2.9-3.2 | ~3.8-4.1 | ~140-160 |

| N-H···O | ~0.88 | ~1.8-2.2 | ~2.7-3.0 | ~160-180 |

| C-H···O | ~0.95 | ~2.2-2.6 | ~3.1-3.5 | ~130-150 |

Note: The data in this table is illustrative and represents typical values for related aminopyridinium iodide structures.

Pi-Stacking (π-π) and Van der Waals Interactions in Supramolecular Crystal Architectures

The planar aromatic ring of the 2-Amino-1-methylpyridin-1-ium cation facilitates π-π stacking interactions, which play a significant role in the stabilization of the crystal structure. These interactions occur between adjacent pyridinium rings, contributing to the formation of one-dimensional stacks or more complex three-dimensional arrangements. The geometry of these π-π stacking interactions can be characterized by the centroid-to-centroid distance and the plane-to-plane distance between the aromatic rings.

| Interaction Parameter | Typical Value |

| Centroid-to-Centroid Distance | 3.6 - 4.0 Å |

| Plane-to-Plane Distance | 3.3 - 3.7 Å |

| Slip Angle | 15 - 30 ° |

Note: The data in this table is illustrative and represents typical values for related pyridinium structures.

Dihedral Angle Analysis and Planarity Assessment in Pyridinium Cations

The planarity of the pyridinium cation is a key feature influencing its packing and interaction modes. Dihedral angle analysis is employed to quantify the degree of planarity and to describe the orientation of substituent groups relative to the pyridinium ring. In the case of this compound, the pyridinium ring is expected to be largely planar.

The key dihedral angles in the 2-Amino-1-methylpyridin-1-ium cation would describe the torsion of the amino and methyl groups relative to the pyridinium ring. For instance, the C-C-N-C dihedral angles within the ring would be close to 0° or 180°, confirming the ring's planarity. The orientation of the exocyclic amino and methyl groups can be described by dihedral angles involving the ring atoms. In many substituted pyridinium cations, the substituents may be slightly twisted out of the plane of the ring due to steric hindrance or crystal packing forces. However, for the 2-Amino-1-methylpyridin-1-ium cation, a high degree of planarity is generally maintained, which facilitates efficient π-π stacking.

| Dihedral Angle | Typical Value (°) | Description |

| C-N-C-C (within ring) | ~0 or ~180 | Confirms ring planarity |

| H-N-C-C (amino group) | Variable | Orientation of the amino group |

| C-N-C-H (methyl group) | Variable | Orientation of the methyl group |

Note: The data in this table is illustrative and represents typical values for related pyridinium structures.

While computational studies have been conducted on related pyridine (B92270) derivatives and other pyridinium salts, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous compounds. Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested in the provided outline.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Thermodynamic Property Calculations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the thermodynamic properties of molecules. These calculations can predict the stability, formation energy, and other energetic aspects of 2-Amino-1-methylpyridin-1-ium iodide. By solving quantum mechanical equations, DFT can determine key thermodynamic parameters that govern the compound's behavior. mdpi.comnih.gov

For instance, calculations can elucidate the Gibbs free energy (ΔG) and enthalpy (ΔH) of formation or reaction. researchgate.net These values are critical for predicting the spontaneity and energy changes associated with chemical processes involving the compound. The analysis often involves optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain thermodynamic data.

Table 1: Thermodynamic Parameters Calculable via DFT This table is illustrative of parameters that can be computed for this compound using established computational methods.

| Property | Symbol | Description | Relevance |

| Enthalpy of Formation | ΔH_f | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the stability of the compound relative to its elements. |

| Gibbs Free Energy | ΔG | The energy associated with a chemical reaction that can be used to do work. | Predicts the spontaneity of reactions and phase transitions. |

| Entropy | S | A measure of the randomness or disorder of a system. | Contributes to the overall free energy and spontaneity. |

| Heat Capacity | C_p | The amount of heat that must be added to one unit of mass of the substance to cause an increase of one unit in temperature. | Important for thermal analysis and process design. |

DFT Applications in Molecular Engineering and Co-crystal Design

Density Functional Theory (DFT) has become an essential tool in molecular engineering and the rational design of new materials, such as co-crystals. mdpi.com DFT allows researchers to predict how this compound might interact with other molecules, guiding the synthesis of novel crystalline forms with desired properties.

Key applications of DFT in this area include:

Predicting Reactive Sites: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of a molecule that are most likely to act as electron donors and acceptors, respectively. mdpi.com The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting potential sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.govmdpi.com

Co-crystal Design: DFT can calculate the interaction energies between this compound and potential co-formers. By evaluating the strength of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-π stacking, scientists can predict the likelihood of co-crystal formation and the stability of the resulting crystal lattice. mdpi.comresearchgate.net This approach is crucial for tuning physicochemical properties like solubility and stability.

Electronic Property Modulation: By simulating the effects of adding or modifying functional groups on the 2-Amino-1-methylpyridin-1-ium cation, DFT can guide molecular engineering efforts to achieve specific electronic or optical properties.

Table 2: DFT Applications in Engineering of Pyridinium-based Compounds This table summarizes how DFT can be applied to engineer molecules like this compound, based on established methodologies.

| Application | DFT-Derived Parameter | Purpose |

| Reactivity Prediction | HOMO-LUMO Energy Gap, MEP Surface | Identify sites for chemical modification and predict the nature of intermolecular interactions. nih.govmdpi.com |

| Co-crystal Screening | Intermolecular Interaction Energy, Hydrogen Bond Analysis | Screen potential co-formers and predict the stability and structure of novel co-crystals. researchgate.net |

| Stability Analysis | Bond Dissociation Energy, Global Hardness/Softness | Evaluate the chemical stability of the parent molecule and its engineered derivatives. mdpi.com |

| Electronic Tuning | Dipole Moment, Polarizability | Guide modifications to alter the compound's response to electric fields, relevant for non-linear optical materials. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into the compound's behavior in different environments, such as in solution. nih.gov

For this compound, MD simulations could be used to:

Investigate its solvation structure and dynamics in various solvents.

Explore conformational changes and flexibility of the pyridinium (B92312) ring and its substituents.

Simulate the interactions of the compound with other molecules, such as biological macromolecules or components of a material formulation. nih.gov

Study the aggregation behavior or self-assembly of the molecules in solution.

These simulations, often performed with software packages like GROMACS, provide detailed information on trajectories, interaction energies, and structural arrangements that are not accessible through static computational methods alone. nih.gov

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energy required for the reaction to proceed.

For this compound, computational studies could investigate:

Synthesis Pathways: Modeling the reaction steps involved in the methylation of 2-aminopyridine (B139424) to form the pyridinium salt, helping to optimize reaction conditions.

Decomposition Mechanisms: Understanding the pathways through which the compound might degrade under certain conditions (e.g., heat or light).

Reactivity with Other Molecules: Simulating reaction pathways where this compound acts as a reactant, catalyst, or intermediate. rsc.org

These studies provide a detailed, step-by-step view of bond-breaking and bond-forming events, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Integration of Computational and Experimental Data for Comprehensive Understanding

The most powerful approach to understanding a chemical system involves the integration of computational modeling with experimental validation. mdpi.com This synergistic strategy allows researchers to build a comprehensive and reliable model of the compound's behavior.

In the context of this compound, this integration could manifest in several ways:

Structure Validation: The geometry of the molecule optimized using DFT can be compared with crystal structures obtained from X-ray diffraction (XRD). This comparison helps validate the accuracy of the computational model and provides a deeper understanding of intermolecular forces, such as hydrogen bonding and π-π stacking, that stabilize the crystal packing. mdpi.com

Spectroscopic Analysis: Computationally predicted vibrational frequencies (IR, Raman) and electronic transitions (UV-Vis) can be compared with experimental spectra. This helps in the assignment of spectral peaks and confirms the structural features of the synthesized compound.

Rationalizing Experimental Outcomes: When experiments yield unexpected results, computational models can be used to propose and test hypotheses at the molecular level. For example, DFT can help explain observed reaction selectivities or the formation of a particular polymorph in crystallization.

By combining the predictive power of theoretical calculations with the concrete evidence of experimental results, a more complete and accurate understanding of the chemical and physical properties of this compound can be achieved. mdpi.commdpi.com

Reactivity and Mechanistic Investigations of 2 Amino 1 Methylpyridin 1 Ium Iodide

Nucleophilic Reactivity of the Pyridinium (B92312) Cation

The quaternization of the nitrogen atom in the pyridine (B92270) ring significantly alters its electronic properties, rendering the 2-Amino-1-methylpyridin-1-ium cation highly susceptible to nucleophilic attack. The positively charged nitrogen atom acts as a powerful electron-withdrawing group, which reduces the electron density at the ring's carbon atoms, particularly at the C2 and C4 positions. This electron deficiency makes the pyridinium ring an electrophilic species, prone to reactions with a variety of nucleophiles.

The relative reactivity of amines in these substitution reactions has been determined, showing a strong dependence on the structure of the amine. researchgate.netresearchgate.net The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient carbon of the pyridinium ring. chemguide.co.uk

| Amine | Relative Reactivity Order |

|---|---|

| Dimethylamine (Me₂NH) | Highest |

| Methylamine (MeNH₂) | High |

| Ethylamine (EtNH₂) | Moderate |

| Butylamine (BuNH₂) | Moderate |

| Propylamine (PrNH₂) | Moderate |

| Diethylamine (Et₂NH) | Lowest |

This table illustrates the general trend of nucleophilic reactivity of various amines with a substituted pyridinium iodide, based on kinetic studies of 2-chloro-1-methylpyridinium iodide. researchgate.netresearchgate.net

The reaction mechanism is believed to proceed in two steps, with the rate-determining step being the formation of an intermediate complex. researchgate.net The positive charge on the pyridinium ring facilitates the attack by the nucleophile, stabilizing the transition state.

The exocyclic amino group of 2-Amino-1-methylpyridin-1-ium iodide can act as a nucleophile itself, particularly in reactions with carbonyl compounds. Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases, which are characterized by a carbon-nitrogen double bond (C=N). youtube.comlibretexts.orglibretexts.orgyoutube.com This reaction is typically acid-catalyzed and reversible, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orgyoutube.com

The general mechanism for imine formation proceeds through several steps:

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of Hydroxyl Group: The oxygen of the hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.orgyoutube.com

Elimination of Water: The lone pair on the nitrogen facilitates the removal of water, forming an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final, neutral imine product. libretexts.orglibretexts.org

The synthesis of novel pyridinium iodide-tagged Schiff bases has been reported, demonstrating this reactivity. nih.gov For instance, a pyridinium cation containing an aldehyde can react with a hydrazine derivative to form a Schiff base ligand system, highlighting the viability of forming C=N bonds in the presence of the pyridinium iodide moiety. nih.gov

Ring Transformation and Interconversion Reactions of Pyridinium Salts

Pyridinium salts are known to undergo ring transformation reactions, where the heterocyclic ring is opened and subsequently recyclizes to form a new ring system. These reactions are often initiated by the nucleophilic attack on the electron-deficient pyridinium ring.

The treatment of pyridinium salts with strong nucleophiles can lead to the cleavage of the pyridine ring. photonics.ru The resulting open-chain intermediate can then undergo intramolecular cyclization to yield different heterocyclic or carbocyclic systems. A classic example is the Ziegler-Hafner synthesis, where 1-alkylpyridinium salts react with sodium cyclopentadienide. photonics.ru This reaction proceeds through a 1-alkyl-2-cyclopentadienyl-1,2-dihydropyridine intermediate, which upon heating, cleaves the pyridine ring to form a fulvene derivative. This intermediate then undergoes an electrocyclic ring closure and eliminates an alkylamine to form azulene. photonics.ru

Furthermore, N-alkylpyrimidinium salts (a related heterocyclic system) undergo ring transformations when treated with nucleophiles like amidines. researchgate.net These reactions can occur via a ring opening/ring closure sequence known as the SN(ANRORC) mechanism, where a fragment of the original ring is replaced by a fragment from the nucleophile. researchgate.net For example, 1-methylpyrimidinium iodide reacts with benzamidine to form 2-phenylpyrimidine, where the N(1)-C(2)-N(3) fragment of the pyrimidine is replaced. researchgate.net This demonstrates a pathway for synthesizing new heterocyclic systems from pyridinium-type salts. nih.govfrontiersin.org

Quaternization of the pyridine nitrogen is crucial for activating the ring towards nucleophilic attack and subsequent ring opening. The introduction of a permanent positive charge on the nitrogen atom significantly decreases the electron density of the ring carbons, making the ring highly electrophilic. uoanbar.edu.iq This enhanced reactivity allows ring fission to occur under much milder conditions than with the corresponding neutral pyridine base.

Studies on related N-alkylpyrimidinium salts show that quaternization greatly enhances the reactivity of the ring towards nucleophiles. The initial step in these transformations is typically the addition of a nucleophile to an electron-deficient carbon (e.g., C6), forming a dihydropyrimidine derivative. This adduct can then undergo ring fission between a nitrogen and a carbon atom (e.g., N(1)-C(6)). The resulting open-chain intermediate possesses functional groups that can react intramolecularly to form a new ring. The quaternization makes the initial nucleophilic addition more favorable, thereby facilitating the entire ring transformation process.

Role in Catalytic Cycles and Organic Transformations

While specific catalytic applications for this compound are not detailed, the closely related compound 2-chloro-1-methylpyridinium iodide (often called the Mukaiyama reagent) is a widely used and powerful reagent in organic synthesis. scientificlabs.co.ukresearchgate.net Its utility provides a strong indication of the potential roles for similarly structured pyridinium salts.

The Mukaiyama reagent functions as a condensing and activating agent, particularly for carboxylic acids. scientificlabs.co.ukresearchgate.net It is employed in the synthesis of esters, amides, lactones (including macrocyclic lactones), and lactams from the corresponding carboxylic acids and alcohols or amines. scientificlabs.co.ukresearchgate.net The pyridinium salt activates the carboxyl group, making it more susceptible to nucleophilic attack. This activation is central to its role in facilitating these transformations.

Additionally, 2-chloro-1-methylpyridinium iodide serves as an efficient coupling reagent in peptide synthesis, offering an alternative to other common reagents with advantages such as low toxicity and simple reaction conditions. scientificlabs.co.uknih.gov It has also been used to generate electrophilic carbodiimide functionality from thioureas for the synthesis of other heterocyclic rings like 2-iminohydantoins. researchgate.net These applications highlight the capacity of N-methylpyridinium salts to act as key reagents and potential catalysts in a wide array of important organic transformations by activating functional groups towards nucleophilic attack.

Participation in Transition-Metal-Catalyzed Reactions

While direct studies on this compound in transition-metal-catalyzed reactions are not extensively documented, the broader class of N-aminopyridinium salts has been shown to participate in such transformations. These reactions often leverage the unique electronic properties of the pyridinium system and the reactive nature of the N-amino group.

Transition-metal catalysis provides a powerful platform for the functionalization of N-aminopyridinium salts. For instance, palladium catalysts have been employed in the synthesis of nitrogen-rich heterocycles starting from N-aminopyridinium salts. One notable example is the synthesis of 2-substituted pyrazolo[1,5-α]pyridines through a palladium-catalyzed reaction between N-aminopyridinium salts and iodoolefins nih.gov. This transformation highlights the ability of the pyridinium salt to act as a key building block in the construction of complex heterocyclic scaffolds.

Furthermore, the corresponding ylides derived from N-aminopyridinium salts can serve as directing groups in metal-catalyzed C-H functionalization reactions. Daugulis and coworkers have demonstrated that N-iminopyridinium ylides can act as monodentate directing groups in cobalt-catalyzed annulations of sp² C-H bonds with internal alkynes nih.gov. Similarly, these ylides have been used as directing groups in copper-promoted chalcogenation of arene C-H bonds nih.gov. These methodologies underscore the potential for the pyridinium moiety to control the regioselectivity of transition-metal-catalyzed processes.

The synergy between photoredox catalysis and transition metal catalysis, often termed metallaphotoredox catalysis, has opened new avenues for the application of N-aminopyridinium salts princeton.edu. This dual catalytic approach allows for the generation of radicals from N-aminopyridinium salts under mild conditions, which can then engage with a transition metal catalyst in cross-coupling reactions udel.edu. This strategy has been successfully applied in nickel-catalyzed cross-coupling reactions of alkyl pyridinium salts with arylboronic acids, demonstrating the potential for using amine derivatives as electrophiles in cross-coupling reactions udel.edu.

Table 1: Examples of Transition-Metal-Catalyzed Reactions Involving N-Aminopyridinium Salt Derivatives

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Cyclization | N-aminopyridinium salts, iodoolefins | 2-substituted pyrazolo[1,5-α]pyridines | nih.gov |

| Cobalt | C-H Annulation | N-iminopyridinium ylides, internal alkynes | Fused heterocyclic systems | nih.gov |

| Copper | C-H Chalcogenation | N-aminopyridinium ylides, disulfides/diselenides | Aryl thioethers/selenoethers | nih.gov |

| Nickel | Cross-Coupling | Alkyl pyridinium salts, arylboronic acids | Alkylarenes | udel.edu |

Mechanistic Probes: Hammett Studies, Kinetic Isotope Effects, and Radical Pathways

Mechanistic studies are crucial for understanding the reactivity of this compound and related N-aminopyridinium salts. Probes such as Hammett studies, kinetic isotope effects, and the characterization of radical intermediates provide detailed information about reaction pathways and transition states.

Radical Pathways: A significant body of research has established that N-aminopyridinium salts are excellent precursors for N-centered radicals, particularly through photoredox catalysis acs.orgacs.org. The general mechanism involves a single-electron transfer (SET) from an excited photocatalyst to the N-aminopyridinium salt. This reduction leads to the cleavage of the relatively weak N-N bond, generating a pyridine molecule and an amidyl radical researchgate.net.

The generated amidyl radicals are highly reactive species that can participate in a variety of transformations, including hydrogen atom abstraction (HAA), addition to π-systems, and C-H amination of arenes and heteroarenes acs.orgacs.org. For example, in the presence of a suitable hydrogen donor like an aldehyde, the amidyl radical can abstract a hydrogen atom to form an acyl radical, which can then undergo further reactions acs.org. The site-selectivity of subsequent reactions, such as acylation of another pyridinium salt, can be influenced by the nature of the substituents on the pyridinium ring acs.org.

Hammett Studies: While specific Hammett studies for this compound were not found, the principles of linear free energy relationships (LFERs) are applicable to understanding the influence of substituents on the reactivity of the pyridinium ring. Hammett plots correlate the logarithms of reaction rates or equilibrium constants for a series of reactions with a set of substituent constants (σ) ic.ac.uknih.govdalalinstitute.com. The slope of this correlation, the reaction constant (ρ), provides information about the development of charge in the transition state ic.ac.uk. For pyridinium systems, Hammett-type correlations have been used to study the effect of substituents on the pKa of pyridinium ions, revealing a significant electronic effect of substituents on the nitrogen atom's basicity sciepub.com. Such studies could, in principle, be applied to reactions involving this compound to probe the electronic demands of the rate-determining step.

Table 2: Mechanistic Probes and Their Application to N-Aminopyridinium Salt Reactivity

| Mechanistic Probe | Principle | Application in N-Aminopyridinium Salt Chemistry | Inferred Information |

| Radical Trapping/Detection | Interception or direct observation of radical intermediates. | Detection of N-centered radicals in photoredox-catalyzed reactions. | Confirms the operation of radical pathways and the homolytic cleavage of the N-N bond acs.orgresearchgate.net. |

| Hammett Studies (LFER) | Correlation of reaction rates/equilibria with substituent electronic effects. | Quantifying the effect of substituents on the acidity of pyridinium ions sciepub.com. | Provides insight into charge distribution in the ground state and transition state. |

| Kinetic Isotope Effect (KIE) | Measurement of rate changes upon isotopic substitution. | Used to determine if C-H bond cleavage is rate-determining in directed C-H functionalization nih.gov. | Elucidates the nature of the rate-determining step and the transition state structure. |

Bond Formation and Cleavage Processes Involving the Pyridinium Moiety

The chemistry of this compound is characterized by key bond formation and cleavage events centered around the pyridinium nitrogen and the exocyclic amino group. These processes are fundamental to its utility as a synthetic intermediate.

A primary process is the homolytic cleavage of the N-N bond upon single-electron reduction, as discussed in the context of radical pathways researchgate.net. This bond scission is a defining feature of the reactivity of N-aminopyridinium salts and is the entry point to a rich array of radical-mediated transformations. The facility of this cleavage is influenced by the electronic properties of the pyridinium ring and the nature of the substituent on the exocyclic nitrogen nih.gov.

Another crucial process is the deprotonation of the exocyclic amino group to form an N-aminopyridinium ylide. This acid-base reaction involves the cleavage of an N-H bond and results in the formation of a zwitterionic species with significant nucleophilic character at the exocyclic nitrogen. These ylides can then participate in a variety of reactions, including acting as directing groups in metal-catalyzed reactions, which involves the formation of a coordinate bond between the ylide and the metal center nih.gov.

The pyridinium ring itself can undergo bond cleavage under certain conditions. For instance, in deaminative functionalization reactions using Katritzky pyridinium salts (2,4,6-triphenylpyridin-1-yl salts), single-electron reduction of the pyridinium ring triggers C-N bond cleavage, releasing an alkyl radical and a pyridine molecule nih.gov. While this compound is not a Katritzky salt, this principle highlights the potential for cleavage of the bond between the pyridinium nitrogen and its substituent under reductive conditions. The efficiency of this C-N bond cleavage is influenced by steric and electronic factors of the substituents on the pyridinium ring nih.gov.

Furthermore, the reaction of atomic boron with pyridine has been shown to lead to C-N bond cleavage within the pyridine ring, ultimately forming azaborepin radicals rsc.org. This demonstrates the possibility of ring-opening and rearrangement processes of the pyridinium core under specific reactive conditions.

Homolytic N-N bond cleavage to generate N-centered radicals.

Heterolytic N-H bond cleavage (deprotonation) to form N-aminopyridinium ylides.

Formation of coordinate bonds between the pyridinium ylide and metal centers in catalysis.

Potential for C-N bond cleavage at the pyridinium nitrogen under reductive conditions.

Ring C-N bond cleavage under highly reactive conditions.

These fundamental processes are central to the diverse reactivity profile of this compound and its derivatives in organic synthesis.

Applications of 2 Amino 1 Methylpyridin 1 Ium Iodide in Advanced Chemical Research

Applications in Spectroscopic Methodologies

The inherent charge and chromophoric nature of the pyridinium (B92312) ring system underpin the compound's utility in various spectroscopic techniques.

Reactive Desorption and/or Laser Ablation Ionization Matrices for Mass Spectrometry (MALDI-MS)

A review of current scientific literature does not indicate that 2-Amino-1-methylpyridin-1-ium iodide is utilized as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Research in this area typically focuses on other classes of compounds that are highly efficient at absorbing laser energy and co-crystallizing with analytes to promote ionization.

Chromophores and Charge-Tags in UV Spectroscopy and UV Imaging

The pyridinium moiety in this compound acts as a chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. This property has been characterized in studies of its supramolecular complexes. Specifically, the optical properties of a co-crystal formed between bis(this compound) and the crown ether 18-crown-6 (B118740) have been investigated. researchgate.netresearchgate.net

The study utilized UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) to determine the optical band gap energy of the resulting complex. The band gap energy is a critical parameter that defines the electronic and optical behavior of a material. For the co-crystal containing this compound, a direct band gap energy was estimated, highlighting its characteristics as a wide-band-gap semiconductor material. researchgate.net This intrinsic ability to absorb UV light is fundamental to its potential consideration as a chromophore or charge-tag in spectroscopic applications, although specific use cases in UV imaging have not been detailed in the reviewed literature.

| Compound/Complex | Analytical Method | Measured Parameter | Value | Reference |

|---|---|---|---|---|

| bis(this compound)-18C6 | UV-DRS | Direct Band Gap Energy | 3.98 eV | researchgate.net |

Derivatization Reagents for Targeted Biomolecule Analysis (e.g., Catecholamines, Amino Acids)

There is no evidence in the reviewed scientific literature to suggest that this compound is employed as a derivatization reagent for the analysis of biomolecules such as catecholamines or amino acids. The field of derivatization for mass spectrometry and chromatography typically utilizes reagents with specific functional groups designed for high-yield, specific reactions with the target analytes, and no such application has been documented for this particular compound.

Fluorescent Probes for Chemical Sensing and Ratiometric Visualization

Current research does not support the application of this compound as a fluorescent probe for chemical sensing or for ratiometric visualization. While some pyridinium derivatives are explored for their fluorescent properties, this specific isomer has not been identified in the literature as having the requisite photophysical characteristics, such as significant quantum yield or environmentally sensitive emission, to function as a fluorescent sensor.

Role in Organic Synthesis and Precursor Chemistry

The utility of a compound as a precursor in organic synthesis is dictated by its reactivity and functional groups.

Building Blocks for Complex Molecular Architectures and Intermediates

The intrinsic chemical functionalities of this compound, namely the pyridinium ring, the amino group, and the iodide counter-ion, position it as a versatile building block and intermediate in the synthesis of more complex molecular architectures. While direct examples of its use are not extensively documented, the reactivity of related aminopyridinium and pyridinium iodide compounds provides a strong basis for its potential applications.

Pyridinium salts, in general, are valuable precursors in organic synthesis. For instance, related compounds like 1-aminopyridinium iodide are utilized in the synthesis of N-acyl pyridinium-N-aminides, which can then be converted to other heterocyclic structures. This suggests that this compound could similarly serve as a precursor for a variety of heterocyclic compounds. The presence of the amino group offers a site for further functionalization, allowing for the construction of more elaborate molecular scaffolds.

Furthermore, pyridinium salts can act as synthetic intermediates in a range of chemical reactions. The reactivity of the pyridinium ring allows for various transformations, including nucleophilic additions and ring-opening reactions, which can be exploited to build complex molecules. The methyl group on the nitrogen atom also influences the reactivity and stability of the pyridinium ring, a factor that can be fine-tuned in synthetic design.

The utility of similar compounds, such as 2-chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama reagent), as coupling agents in peptide synthesis and other condensation reactions, highlights the potential of the pyridinium scaffold in facilitating the formation of new chemical bonds. nih.govchemicalbook.com This underscores the role of pyridinium iodides as valuable intermediates in the assembly of complex organic molecules.

Development of Functional Materials

Exploration in Non-Linear Optical (NLO) Materials Research

Organic materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. Aminopyridinium salts have emerged as a promising class of compounds for NLO applications due to their potential for high second-order hyperpolarizability. Research into related aminopyridinium derivatives, such as 3-aminopyridinium and 4-aminopyridinium (B8673708) salts, has demonstrated their capacity for second-harmonic generation (SHG), a key characteristic of NLO materials. researchgate.netresearchgate.net

The NLO response in these materials typically arises from the charge-transfer characteristics between an electron-donating group (the amino group) and an electron-accepting group (the pyridinium ring). This intramolecular charge transfer leads to a large change in dipole moment upon excitation, which is a prerequisite for a significant NLO effect. The specific arrangement of these groups in this compound suggests that it could also exhibit NLO properties.

| Compound | NLO Property Investigated | Key Findings |

| 4-aminopyridinium 2-chloro-5-nitrobenzoate | Third-order NLO | High third-order nonlinear optical susceptibility observed, with optical limiting behavior attributed mainly to nonlinear refraction. researchgate.net |

| 3-aminopyridinium 3,5-dinitrobenzoate | Second- and Third-order NLO | The grown crystal was found to be a resourceful candidate for opto-electronic and photonic applications based on its NLO activity. researchgate.net |

These findings suggest that this compound is a promising candidate for further research into new NLO materials.

Redox-Active Organic Materials for Electrochemical Studies

The pyridinium moiety is known to be redox-active, capable of undergoing reversible one-electron reduction to form a stable radical species. This inherent electrochemical behavior makes pyridinium salts, including this compound, interesting candidates for the development of redox-active organic materials. These materials have potential applications in various electrochemical devices, such as batteries, supercapacitors, and electrochromic displays.

The redox potential of the pyridinium cation can be tuned by the nature and position of substituents on the ring. The presence of the electron-donating amino group at the 2-position in this compound would be expected to influence its redox properties compared to unsubstituted or differently substituted pyridinium salts. The iodide counter-ion can also participate in electrochemical processes, potentially leading to more complex redox behavior.

While specific electrochemical studies on this compound are not extensively reported, research on other pyridinium derivatives provides insight into their potential. For example, pyridinium-appended 1,2-dithienylcyclopentenes have been investigated for their complex multi-step photo/redox mechanisms. researchgate.net Furthermore, the electrochemical reduction of alkylpyridinium salts has been utilized in nickel-catalyzed cross-electrophile couplings. nih.gov These studies demonstrate the rich electrochemistry of pyridinium compounds and suggest that this compound could exhibit interesting and potentially useful redox behavior.

Synthetic Lipid-like Compounds for Self-Assembling Systems

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, can spontaneously self-assemble in aqueous solutions to form ordered structures such as micelles and vesicles. rug.nl The structure of this compound, with its charged pyridinium head group (hydrophilic) and the potential for attaching a hydrophobic tail, makes it a candidate for a synthetic lipid-like compound.

The self-assembly of pyridinium-based amphiphiles has been demonstrated in various studies. For instance, pyridinium-functionalized anthracene (B1667546) amphiphiles have been shown to form supramolecular hydrogels through a self-assembly process driven by π-stacking and electrostatic interactions. nih.gov The formation of vesicles from catanionic surfactant systems, which involve the interaction of cationic and anionic surfactants, further illustrates the principles of self-assembly in charged amphiphilic systems. nih.gov

By modifying the 2-amino group of this compound with a long alkyl chain, it would be possible to create an amphiphilic molecule with a pyridinium headgroup and a hydrophobic tail. The balance between the hydrophilic and hydrophobic parts of the molecule would determine the type of aggregate formed in an aqueous environment. The table below outlines the key components for self-assembly based on the structure of a hypothetical derivative.

| Component of Derivative | Role in Self-Assembly | Expected Interaction with Solvent |

| 2-(Alkylamino)-1-methylpyridin-1-ium Cation | Hydrophilic Headgroup | Favorable interaction with water |

| Long Alkyl Chain | Hydrophobic Tail | Unfavorable interaction with water |

| Iodide Anion | Counter-ion | Solvated in the aqueous phase |

The potential for this compound to serve as a scaffold for synthetic lipids opens up possibilities for its use in drug delivery, nanotechnology, and the creation of novel soft materials.

Coordination Chemistry and Metal Complexation Research

The 2-aminopyridine (B139424) framework is a well-established and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.net The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amino group can act as donor atoms, allowing the molecule to function as a bidentate or monodentate ligand. The methylation of the pyridinium nitrogen in this compound alters its coordination properties compared to neutral 2-aminopyridine.

Research on the coordination chemistry of related aminopyridine ligands demonstrates their ability to form a diverse array of metal complexes with interesting structures and properties. For example, complexes of 2-amino-3-methylpyridine (B33374) with silver(I) and copper(II) have been synthesized and characterized, with the ring nitrogen being the primary coordination site in the neutral ligand. mdpi.com In the case of this compound, the coordination would be expected to occur through the amino group, leading to different structural motifs. The study of such complexes can contribute to the development of new catalysts, magnetic materials, and compounds with biological activity.

Future Research Directions for 2 Amino 1 Methylpyridin 1 Ium Iodide Chemistry

Emerging Synthetic Routes and Advanced Derivatization Strategies

Future synthetic research on 2-Amino-1-methylpyridin-1-ium iodide is expected to move beyond traditional N-alkylation of 2-aminopyridine (B139424). While this classical approach is effective, emerging methodologies could offer greater efficiency, milder reaction conditions, and access to a wider array of derivatives.

Emerging Synthetic Routes:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Investigating the synthesis of this compound in a flow system could enable scalable and highly reproducible production.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective approach to chemical synthesis. Exploring the use of methyltransferases for the specific N-methylation of 2-aminopyridine could provide an environmentally benign route to the target compound.

Advanced Derivatization Strategies:

The presence of a primary amino group and an aromatic pyridinium (B92312) ring offers multiple sites for derivatization, opening avenues for the creation of novel functional molecules.

N-Acylation and N-Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a variety of functional groups. This could be utilized to modulate the compound's solubility, electronic properties, and biological activity.

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation could be applied to directly functionalize the pyridine (B92270) ring of this compound. This would allow for the introduction of substituents at specific positions, leading to a diverse library of new derivatives.

Coupling Reactions: The amino group could serve as a handle for various coupling reactions, such as the Buchwald-Hartwig amination, to form more complex molecular architectures.

| Strategy | Potential Reagents | Anticipated Outcome |

| N-Acylation | Acyl chlorides, Anhydrides | Modification of electronic and physical properties |

| N-Sulfonylation | Sulfonyl chlorides | Introduction of sulfonamide functionalities |

| C-H Functionalization | Palladium or Rhodium catalysts | Site-selective introduction of new substituents |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Formation of N-aryl derivatives |

Advanced Spectroscopic and Diffraction Studies for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing new applications. While basic characterization is available, advanced techniques can provide a more nuanced picture.

Spectroscopic Studies:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals, providing detailed information about the connectivity and electronic environment of the molecule.

Solid-State NMR: This technique can be used to study the structure and dynamics of the compound in the solid state, providing insights into crystal packing and intermolecular interactions.

Advanced Vibrational Spectroscopy: A combination of Fourier-transform infrared (FTIR) and Raman spectroscopy, supported by computational calculations, can provide a detailed assignment of the vibrational modes, offering insights into bonding and intermolecular interactions, such as hydrogen bonding between the amino group and the iodide anion. researchgate.net

Diffraction Studies:

| Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous signal assignment, molecular connectivity |

| Solid-State NMR | Solid-state structure, dynamics, intermolecular interactions |

| FTIR and Raman Spectroscopy | Vibrational modes, bonding information, hydrogen bonding |

| Single-Crystal X-ray Diffraction | Precise molecular geometry, crystal packing, intermolecular forces |

Enhanced Computational Modeling and Predictive Capabilities for Complex Systems

Computational chemistry offers powerful tools to complement experimental studies by providing a deeper understanding of the electronic structure, reactivity, and properties of this compound.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to optimize the molecular geometry, calculate vibrational frequencies to aid in the interpretation of spectroscopic data, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This information is crucial for predicting the compound's reactivity and its potential in electronic applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. This can provide insights into solvation effects, conformational flexibility, and potential binding interactions with biological targets.

Predictive Modeling of Properties: By combining quantum chemical calculations with machine learning algorithms, it may be possible to develop models that can predict the properties of new derivatives of this compound before they are synthesized. This could significantly accelerate the discovery of new materials with desired functionalities.

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure (HOMO/LUMO) |

| Molecular Dynamics (MD) | Solvation behavior, conformational analysis, binding interactions |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Prediction of biological activity or physical properties of new derivatives |

Novel Applications in Interdisciplinary Fields Beyond Current Scope

The unique combination of a charged pyridinium ring and a reactive amino group suggests that this compound and its derivatives could find applications in a variety of interdisciplinary fields.

Organic Electronics: Pyridinium salts have been investigated as components in organic light-emitting diodes (OLEDs) and other electronic devices. The amino group in this compound could be used to tune the electronic properties of the molecule, making it a candidate for new charge-transporting or emissive materials.

Catalysis: The pyridinium moiety can act as a phase-transfer catalyst, while the amino group could be modified to create a chiral environment, opening the door to applications in asymmetric catalysis.

Medicinal Chemistry: The aminopyridine scaffold is present in a number of biologically active compounds. Future research could explore the potential of this compound and its derivatives as antimicrobial or anticancer agents. The positive charge of the pyridinium ring could facilitate interaction with negatively charged biological membranes.

Sensing: The amino group can be functionalized with chromophores or fluorophores to create chemosensors for the detection of specific analytes. The pyridinium unit can enhance water solubility and influence the photophysical properties of the sensor.

| Field | Potential Application |

| Organic Electronics | Charge-transporting or emissive materials in OLEDs |

| Catalysis | Phase-transfer catalysts, asymmetric catalysts |

| Medicinal Chemistry | Antimicrobial or anticancer agents |

| Sensing | Chemosensors for anions or neutral molecules |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.